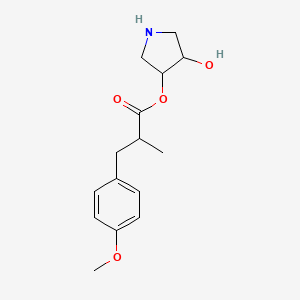
(4-Hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylpropanoic acid.
Step 1 Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction involving an amine and a suitable carbonyl compound under acidic or basic conditions.
Step 2 Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyrrolidine ring can be achieved through selective oxidation using reagents like m-chloroperbenzoic acid (m-CPBA).
Step 3 Esterification: The final step involves esterification of the hydroxylated pyrrolidine with 3-(4-methoxyphenyl)-2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and hydroxylation, as well as automated systems for esterification to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of 4-oxo-pyrrolidine derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted pyrrolidine derivatives
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing treatments for neurological disorders.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
作用机制
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pyrrolidine ring provides structural stability and enhances binding affinity.
相似化合物的比较
Similar Compounds
(4-Hydroxy-2-pyrrolidinone): Similar structure but lacks the methoxyphenyl group.
(3-Hydroxy-4-methoxyphenyl)propanoic acid: Similar functional groups but different core structure.
(4-Methoxyphenyl)pyrrolidine: Lacks the hydroxyl group.
Uniqueness
(4-Hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate is unique due to the combination of its functional groups and the pyrrolidine ring, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
This compound’s unique structure allows for diverse applications in various fields, making it a valuable subject of study in both academic and industrial research.
属性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
(4-hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C15H21NO4/c1-10(7-11-3-5-12(19-2)6-4-11)15(18)20-14-9-16-8-13(14)17/h3-6,10,13-14,16-17H,7-9H2,1-2H3 |
InChI 键 |
RWOQVBUDZGCJHG-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)OC)C(=O)OC2CNCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
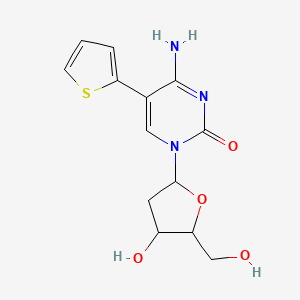
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
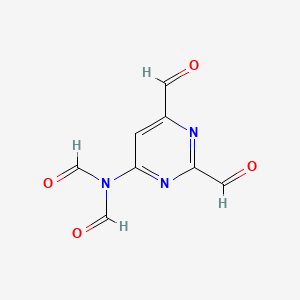

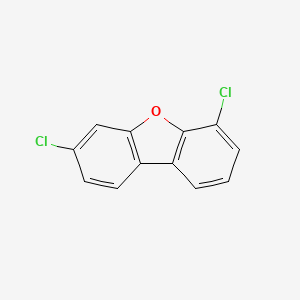

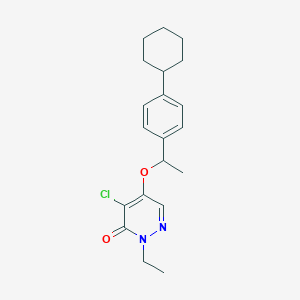

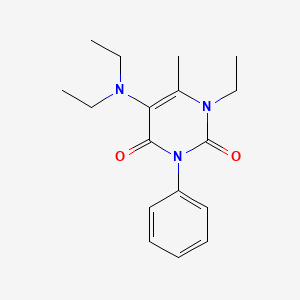
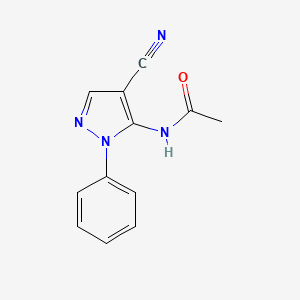
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)

